molecular formula C8H7Br2F B15248987 1-Bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene

1-Bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene

Cat. No.: B15248987
M. Wt: 281.95 g/mol
InChI Key: YDBQHEVJQVGKFO-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene (C₇H₅Br₂F) is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 1, a bromomethyl group (-CH₂Br) at position 4, fluorine at position 3, and a methyl group (-CH₃) at position 2. This compound’s structure combines electron-withdrawing halogens (Br, F) and a sterically bulky methyl group, making it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and functional group transformations. Its molecular weight is 285.93 g/mol, and it typically exists as a crystalline solid .

Properties

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

IUPAC Name

1-bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene

InChI

InChI=1S/C8H7Br2F/c1-5-7(10)3-2-6(4-9)8(5)11/h2-3H,4H2,1H3

InChI Key

YDBQHEVJQVGKFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene can be synthesized through a multi-step process involving the bromination of appropriate precursors. One common method involves the bromination of 3-fluoro-2-methylbenzyl alcohol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of 3-fluoro-2-methylbenzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 3-fluoro-2-methylbenzyl alcohol, 3-fluoro-2-methylbenzylamine, and 3-fluoro-2-methylbenzylthiol.

    Oxidation: Products include 3-fluoro-2-methylbenzoic acid and 3-fluoro-2-methylbenzaldehyde.

    Reduction: Products include 3-fluoro-2-methylbenzene.

Scientific Research Applications

1-Bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals, including flame retardants and polymer additives.

Mechanism of Action

The mechanism by which 1-Bromo-4-(bromomethyl)-3-fluoro-2-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, followed by a discussion of reactivity, electronic effects, and applications.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Physical State Key Differences vs. Target Compound Reference
1-Bromo-4-(bromomethyl)benzene Br (1), -CH₂Br (4) C₇H₆Br₂ 249.93 Liquid/Oil Lacks F (3) and -CH₃ (2); simpler structure
1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene Br (1), -CH₂Br (4), Cl (2), F (3) C₇H₄Br₂ClF 302.37 Crystalline solid Cl instead of -CH₃ at position 2
1-Bromo-4-(bromomethyl)-2-fluorobenzene Br (1), -CH₂Br (4), F (2) C₇H₅Br₂F 271.92 Not reported F instead of -CH₃ at position 2
1-Bromo-4-fluoro-2-methylbenzene Br (1), F (4), -CH₃ (2) C₇H₆BrF 189.03 Liquid Lacks -CH₂Br (4); simpler bromo-fluoro analog

Reactivity and Electronic Effects

  • Electron-Withdrawing Effects :
    The fluorine at position 3 in the target compound deactivates the benzene ring, directing electrophilic attacks to specific positions. In contrast, analogs like 1-Bromo-4-(bromomethyl)benzene lack this directing influence, leading to broader reactivity in substitution reactions .
    • Steric Effects : The methyl group at position 2 in the target compound introduces steric hindrance, slowing nucleophilic substitutions compared to analogs with smaller substituents (e.g., 1-Bromo-4-(bromomethyl)-2-fluorobenzene) .
    • Halogen Interactions : The presence of two bromine atoms (at positions 1 and 4) enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro analogs (e.g., 1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene) exhibit reduced reactivity due to weaker C-Cl bonds .

Physical Properties

  • Crystallinity: The target compound and its chloro analog (1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene) are crystalline solids, whereas non-fluorinated analogs (e.g., 1-Bromo-4-(bromomethyl)benzene) are liquids, reflecting increased polarity from halogens .
  • Solubility : Fluorine and bromine enhance solubility in polar aprotic solvents (e.g., THF, DMF) compared to methyl-dominated analogs .

Research Findings and Case Studies

  • Synthetic Routes: highlights that bromomethyl-substituted aromatics are typically synthesized via nucleophilic substitution (e.g., K₂CO₃-mediated alkylation of phenols), but the target compound’s multiple halogens may require sequential protection/deprotection steps .
  • Safety Considerations: Brominated analogs require stringent handling due to toxicity (e.g., skin irritation, respiratory hazards), as noted in safety data sheets for related compounds .

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